molecular formula C24H24N2O2S B11326292 2-(2,3-dimethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

2-(2,3-dimethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B11326292
M. Wt: 404.5 g/mol
InChI Key: QJPDSPRIOPJCFX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including an indole, thiophene, and phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Phenoxy Group Addition: The phenoxy group can be incorporated through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, strong bases or acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a component in photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene moieties may play a crucial role in binding to these targets, while the phenoxy group can influence the compound’s overall electronic properties and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde
  • 2-(1H-indol-3-yl)cyclohexan-1-ones

Uniqueness

2-(2,3-Dimethylphenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide is unique due to its combination of indole, thiophene, and phenoxy groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C24H24N2O2S/c1-16-8-6-11-21(17(16)2)28-15-23(27)26(3)24(22-12-7-13-29-22)19-14-25-20-10-5-4-9-18(19)20/h4-14,24-25H,15H2,1-3H3

InChI Key

QJPDSPRIOPJCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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